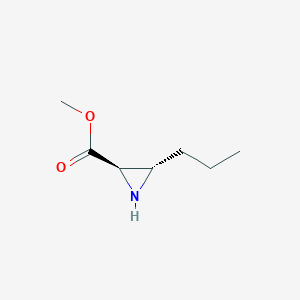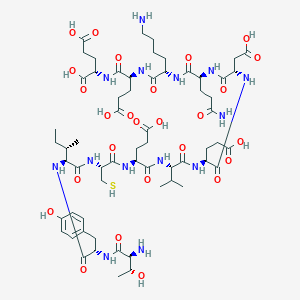
磺胺二甲嘧啶钠
描述
Sulfamethazine Sodium is a sodium salt form of sulfamethazine . It is a sulfonamide antibiotic used in the livestock industry . It is an antibacterial agent used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .
Molecular Structure Analysis
The molecular formula of Sulfamethazine Sodium is C12H13N4NaO2S . The IUPAC name is sodium; (4-aminophenyl)sulfonyl- (4,6-dimethylpyrimidin-2-yl)azanide . The molecular weight is 300.31 g/mol .Chemical Reactions Analysis
Sulfamethazine Sodium, like other sulfonamides, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This results in the inhibition of bacterial growth and cell division .Physical And Chemical Properties Analysis
Sulfamethazine Sodium is a sodium salt form of sulfamethazine . It is slightly soluble in water, acids, and alkali . The solubility increases rapidly with an increase in pH .科学研究应用
Antibacterial Agent in Veterinary Medicine
Sulfamethazine sodium: is widely used in veterinary medicine due to its antibacterial properties. It is effective in treating livestock diseases, particularly those affecting the gastrointestinal and respiratory tracts . The compound acts by inhibiting bacterial synthesis of dihydrofolic acid, which is essential for their growth and multiplication.
Treatment of Bacterial Infections in Humans
In human medicine, Sulfamethazine sodium serves as a treatment for various bacterial infections. It has been used to combat illnesses such as bronchitis, prostatitis, and urinary tract infections . Its mechanism of action involves competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, thereby exerting a bacteriostatic effect.
Anti-Dihydropteroate Synthetase Activity
The compound’s ability to inhibit dihydropteroate synthetase lends it a role in the treatment of diseases such as thyroiditis and inflammation. This pharmacological activity is crucial in the synthesis of folic acid, which is vital for bacterial DNA replication and cell division .
Environmental Impact Studies
Sulfamethazine sodium is not readily biodegradable, which raises concerns about its environmental impact. Scientific research often focuses on its presence in water systems and soil, studying its potential to cause adverse effects on ecosystems and human health .
Drug Allergy and Toxicity Research
Research into the allergic reactions and toxicity of Sulfamethazine sodium is significant due to the potential for serious side effects, such as Stevens–Johnson syndrome and toxic epidermal necrolysis. Studies aim to understand the mechanisms behind these reactions and develop safer drug alternatives .
作用机制
Target of Action
Sulfamethazine sodium, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to tetrahydrofolic acid (THF) . THF is essential for the production of nucleic acids and proteins in bacteria .
Mode of Action
Sulfamethazine sodium inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . By doing so, it prevents the formation of dihydrofolic acid, thereby disrupting the production of THF . This interaction with its target results in the inhibition of bacterial growth and replication, making sulfamethazine sodium a bacteriostatic agent .
Biochemical Pathways
The primary biochemical pathway affected by sulfamethazine sodium is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfamethazine sodium prevents the conversion of PABA and pteridine to dihydropteroic acid, an intermediate in the synthesis of THF . This disruption in the production of THF subsequently inhibits bacterial DNA synthesis and cell division or replication .
Result of Action
The molecular and cellular effects of sulfamethazine sodium’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the synthesis of THF, an essential cofactor for the production of nucleic acids and proteins, sulfamethazine sodium effectively halts the growth and proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfamethazine sodium. For instance, photolysis has been shown to be a significant process for decreasing concentrations of sulfonamides and their metabolites in various aqueous matrices . Additionally, ubiquitous water constituents such as Cl−, NO3−, SO4 2−, PO4 3−, and humic acids can impact the photolysis of sulfamethazine sodium .
安全和危害
未来方向
Sulfamethazine Sodium and other sulfonamides are emerging pollutants that are mainly used for the treatment of diseases caused by a variety of bacterial infections . They are widely used in animal husbandry and aquaculture and have attracted widespread research attention . Future research may focus on the environmental impact of these compounds and methods for their removal or degradation .
属性
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIVTUVVBWOTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N4NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890551 | |
| Record name | Sulfamethazine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethazine sodium | |
CAS RN |
1981-58-4 | |
| Record name | Sulfamethazine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamethazine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfadimidine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHAZINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z13P9Q95C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



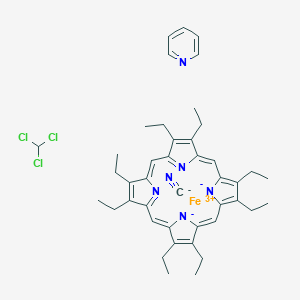

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)


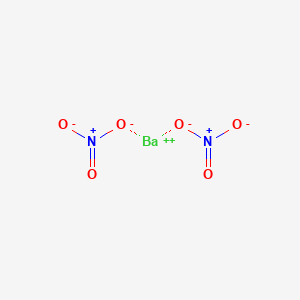
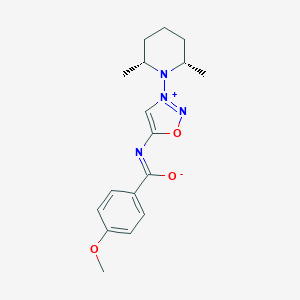



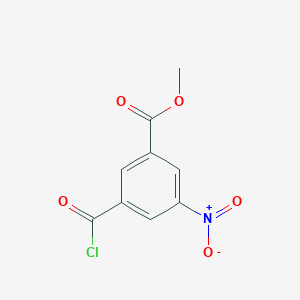
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
